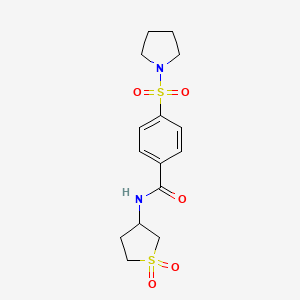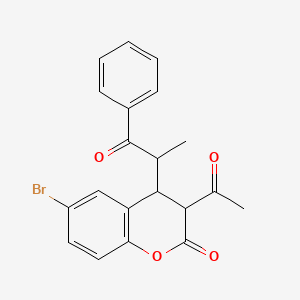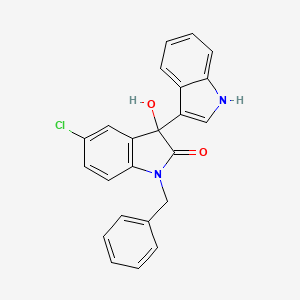![molecular formula C17H17NO5 B4079219 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4079219.png)
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid
Übersicht
Beschreibung
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid, also known as MPAC, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that are involved in inflammation and pain. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid selectively inhibits COX-2 enzyme without affecting the COX-1 enzyme, which is involved in the production of prostaglandins that protect the gastric mucosa and maintain renal function. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has been reported to reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been reported to have a low toxicity profile and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has several advantages for lab experiments. It exhibits a high degree of selectivity for COX-2 enzyme, which reduces the risk of gastric and renal toxicity. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been reported to have a low toxicity profile and is well-tolerated in animal models. However, 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has some limitations for lab experiments. It has poor solubility in water, which limits its bioavailability and therapeutic efficacy. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid also has a short half-life, which requires frequent dosing.
Zukünftige Richtungen
For research include the development of novel formulations, evaluation of potential therapeutic applications in other diseases, and the development of new drugs based on 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(17(20)21)23-13-9-7-12(8-10-13)16(19)18-14-5-3-4-6-15(14)22-2/h3-11H,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBCPKDCCNCKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-Methoxyphenyl)carbamoyl]phenoxy]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-phenyl-N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4079136.png)
![methyl 3-[(3-bromophenyl)amino]-2-cycloheptyl-3-oxopropanoate](/img/structure/B4079138.png)

![N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4079151.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4079167.png)

![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B4079204.png)

![1-[cyclohexyl(methyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4079226.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4079228.png)
![5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4079233.png)
![1a-benzoyl-1-methyl-1-(4-methylbenzoyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4079239.png)
![1-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4079242.png)
![N-[7-(4-methylphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B4079248.png)